molecular formula C25H40O5 B12606759 (2S)-6-(3-Formylphenoxy)-2-hydroxyhexyl dodecanoate CAS No. 918531-76-7

(2S)-6-(3-Formylphenoxy)-2-hydroxyhexyl dodecanoate

Cat. No.: B12606759
CAS No.: 918531-76-7
M. Wt: 420.6 g/mol
InChI Key: ATLPUCQHVBVXJE-QHCPKHFHSA-N
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Description

(2S)-6-(3-Formylphenoxy)-2-hydroxyhexyl dodecanoate is an organic compound characterized by its unique structure, which includes a formyl group attached to a phenoxy ring, a hydroxyhexyl chain, and a dodecanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-6-(3-Formylphenoxy)-2-hydroxyhexyl dodecanoate typically involves a multi-step process:

    Formation of the Phenoxy Intermediate: The initial step involves the reaction of 3-formylphenol with an appropriate halogenated compound to form the phenoxy intermediate.

    Hydroxyhexyl Chain Addition: The phenoxy intermediate is then reacted with a hydroxyhexyl halide under basic conditions to introduce the hydroxyhexyl chain.

    Esterification: Finally, the hydroxyhexyl phenoxy compound undergoes esterification with dodecanoic acid in the presence of a suitable catalyst to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic

Biological Activity

(2S)-6-(3-Formylphenoxy)-2-hydroxyhexyl dodecanoate is a compound that has garnered attention for its potential biological activities. This article reviews its biological properties, including cytotoxicity, antimicrobial activity, and other relevant effects based on diverse research findings.

Chemical Structure and Properties

The compound's structure features a formylphenoxy group, which is known to influence biological activity. The chemical formula is C20H38O5C_{20}H_{38}O_5, and it has a molecular weight of 362.5 g/mol. Its lipophilicity, indicated by an XLogP value of 3.7, suggests a potential for membrane permeability, which is critical for its biological interactions.

Antimicrobial Activity

The antimicrobial properties of related compounds have been documented extensively. For example, derivatives of 3-formylchromone have demonstrated significant activity against various bacterial strains, including Helicobacter pylori and methicillin-resistant Staphylococcus aureus (MRSA) . The structure-activity relationship indicates that the presence of hydroxyl and formyl groups enhances antimicrobial efficacy.

Study on 3-Formylchromones

A study focused on the biological activity of 3-formylchromone derivatives found that certain compounds exhibited strong cytotoxic effects against human tumor cell lines while showing minimal toxicity to normal cells. This highlights the potential for developing targeted cancer therapies using structurally similar compounds .

Antimicrobial Screening

In another investigation, a series of acylhydrazones were synthesized and tested for antimicrobial activity. Some compounds demonstrated significant antibacterial effects comparable to established antibiotics. The findings suggest that modifications in the chemical structure can lead to enhanced bioactivity against resistant bacterial strains .

Data Summary

Activity Effect Reference
CytotoxicityTumor-specific effects
Antimicrobial ActivityEffective against MRSA
Structure-Activity RelationshipEnhanced activity with hydroxyl groups

Properties

CAS No.

918531-76-7

Molecular Formula

C25H40O5

Molecular Weight

420.6 g/mol

IUPAC Name

[(2S)-6-(3-formylphenoxy)-2-hydroxyhexyl] dodecanoate

InChI

InChI=1S/C25H40O5/c1-2-3-4-5-6-7-8-9-10-17-25(28)30-21-23(27)15-11-12-18-29-24-16-13-14-22(19-24)20-26/h13-14,16,19-20,23,27H,2-12,15,17-18,21H2,1H3/t23-/m0/s1

InChI Key

ATLPUCQHVBVXJE-QHCPKHFHSA-N

Isomeric SMILES

CCCCCCCCCCCC(=O)OC[C@H](CCCCOC1=CC=CC(=C1)C=O)O

Canonical SMILES

CCCCCCCCCCCC(=O)OCC(CCCCOC1=CC=CC(=C1)C=O)O

Origin of Product

United States

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